molecular formula C6H2N4O2 B1221820 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile CAS No. 36023-64-0

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Cat. No. B1221820
M. Wt: 162.11 g/mol
InChI Key: OTVDGBINMCDFTF-UHFFFAOYSA-N
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Patent
US08742107B1

Procedure details

FIG. 13 shows the reaction pathway. This reaction should be carried out in a fume hood. In a 500 mL round-bottomed flask with a 24/40 ground-glass joint attached to an efficient reflux condenser and under a nitrogen atmosphere, a magnetically stirred slurry consisting of 8.10 g (0.050 mol) of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, 4.0 mL of dimethylformamide 306 and 160 mL of thionyl chloride 1301 was heated. Gas evolution began at ca. 62° [SO2 & HCl gasses evolved]. After about 3.5 hours, the solid had dissolved and the temperature had risen to 70°. After cooling to room temperature, a Dry Ice/acetone bath was applied until the temperature of the reaction medium was −65°. The crystals which formed were collected by rapid filtration of the cold slurry through a sintered-glass filter under a nitrogen blanket. The solid was washed twice with 150-ml portions of cold diethyl ether and air-dried to give 7 g (70%) of 2,3-dichloro-5,6-dicyanopyrazine 301, mp 180-182°. Crystallization of the product may be accomplished if dark, from ˜50 mL of chloroform with carbon treatment to give 5.5 g of purified product.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7](=O)[NH:6][C:5]([C:9]#[N:10])=[C:4]([C:11]#[N:12])[NH:3]1.S(Cl)([Cl:15])=O.[ClH:17]>CN(C)C=O>[Cl:17][C:2]1[C:7]([Cl:15])=[N:6][C:5]([C:9]#[N:10])=[C:4]([C:11]#[N:12])[N:3]=1

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
O=C1NC(=C(NC1=O)C#N)C#N
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction
CUSTOM
Type
CUSTOM
Details
In a 500 mL round-bottomed flask with a 24/40 ground-glass joint attached to an efficient reflux condenser and under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
began at ca. 62°
DISSOLUTION
Type
DISSOLUTION
Details
the solid had dissolved
CUSTOM
Type
CUSTOM
Details
had risen to 70°
CUSTOM
Type
CUSTOM
Details
a Dry Ice/acetone bath was applied until the temperature of the reaction medium
CUSTOM
Type
CUSTOM
Details
was −65°
CUSTOM
Type
CUSTOM
Details
The crystals which formed
FILTRATION
Type
FILTRATION
Details
were collected by rapid filtration of the cold slurry through a sintered-glass
FILTRATION
Type
FILTRATION
Details
filter under a nitrogen blanket
WASH
Type
WASH
Details
The solid was washed twice with 150-ml portions of cold diethyl ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=NC(=C(N=C1Cl)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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